1-Azabicyclo[3.2.1]octan-6-one hydrochloride

Conformational constraint Rotatable bond count Scaffold pre-organization

1-Azabicyclo[3.2.1]octan-6-one hydrochloride (CAS 100860-32-0; free base CAS 45675-76-1) is a rigid bicyclic heterocycle featuring a bridgehead nitrogen atom at the 1-position and a reactive ketone at the 6-position, supplied as the hydrochloride salt (C₇H₁₂ClNO, MW 161.63 g/mol). The compound belongs to the 1-azabicyclo[3.2.1]octane family, a scaffold recognized for conferring high monoamine transporter inhibitory activity and muscarinic/nicotinic receptor binding that is exquisitely dependent on overall topology and absolute stereochemistry.

Molecular Formula C7H12ClNO
Molecular Weight 161.63 g/mol
Cat. No. B13448435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azabicyclo[3.2.1]octan-6-one hydrochloride
Molecular FormulaC7H12ClNO
Molecular Weight161.63 g/mol
Structural Identifiers
SMILESC1CC2CN(C1)CC2=O.Cl
InChIInChI=1S/C7H11NO.ClH/c9-7-5-8-3-1-2-6(7)4-8;/h6H,1-5H2;1H
InChIKeyHIWBXCXTQPTMKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Azabicyclo[3.2.1]octan-6-one Hydrochloride: A Conformationally Constrained Bicyclic Ketone Building Block for Cholinergic Drug Discovery


1-Azabicyclo[3.2.1]octan-6-one hydrochloride (CAS 100860-32-0; free base CAS 45675-76-1) is a rigid bicyclic heterocycle featuring a bridgehead nitrogen atom at the 1-position and a reactive ketone at the 6-position, supplied as the hydrochloride salt (C₇H₁₂ClNO, MW 161.63 g/mol) [1]. The compound belongs to the 1-azabicyclo[3.2.1]octane family, a scaffold recognized for conferring high monoamine transporter inhibitory activity and muscarinic/nicotinic receptor binding that is exquisitely dependent on overall topology and absolute stereochemistry [2][3]. Its zero rotatable bonds and pre-organized geometry distinguish it from flexible piperidine-based alternatives and enable downstream functionalization via the 6-ketone group for oxime, amine, and alcohol derivatives [4].

Why 1-Azabicyclo[3.2.1]octan-6-one Hydrochloride Cannot Be Replaced by Nortropinone or 3-Quinuclidinone Salts in Muscarinic and Transporter-Targeted Programs


In-class azabicyclic ketones such as 8-azabicyclo[3.2.1]octan-3-one hydrochloride (nortropinone) and 1-azabicyclo[2.2.2]octan-3-one hydrochloride (3-quinuclidinone) share the same molecular formula but differ critically in nitrogen placement, ring junction geometry, and ketone position, which drive divergent biological activity profiles [1]. In dopamine transporter (DAT) inhibitor series, 1-azabicyclo[3.2.1]octanes with the bridgehead nitrogen at the 1-position and substituents at the 6-position exhibit transporter inhibitory potency that is highly dependent on this specific topological arrangement; the [2.2.2] and [3.2.1]-N8 scaffolds do not recapitulate the same activity envelope [2]. Similarly, the 6-ketone of the [3.2.1] system provides a unique vector for oxime derivatization that yields muscarinic agonists with M₂/M₄ partial agonism and M₁/M₃/M₅ antagonism — a functional selectivity profile documented for PTAC, a 6-substituted 1-azabicyclo[3.2.1]octane, but not achievable with the 3-ketone of nortropinone or quinuclidinone [3]. Generic substitution therefore risks loss of both target engagement and functional selectivity.

Quantitative Differentiation Evidence for 1-Azabicyclo[3.2.1]octan-6-one Hydrochloride Versus Closest Azabicyclic Ketone Analogs


Conformational Rigidity: Zero Rotatable Bonds of [3.2.1] Scaffold Versus Partially Flexible [2.2.2] and [3.2.1]-N8 Systems

1-Azabicyclo[3.2.1]octan-6-one hydrochloride possesses zero rotatable bonds across its entire bicyclic framework, as verified by computed molecular properties (exact mass 125.084 g/mol for the free base, no rotatable bonds) . In contrast, the comparator 3-quinuclidinone hydrochloride (1-azabicyclo[2.2.2]octan-3-one) also has zero rotatable bonds but a different N–C=O spatial relationship, while nortropinone hydrochloride (8-azabicyclo[3.2.1]octan-3-one) shares the [3.2.1] atom numbering but places the nitrogen at position 8 and the ketone at position 3, altering the electron distribution and hydrogen-bonding geometry [1]. The complete conformational restriction of the [3.2.1] scaffold with bridgehead nitrogen at position 1 dictates a unique projection of any 6-substituent into the target binding pocket, a feature exploited in the design of stereospecific dopamine transporter inhibitors where enantiomeric pairs show up to 10-fold differences in IC₅₀ [2].

Conformational constraint Rotatable bond count Scaffold pre-organization Medicinal chemistry design

Synthetic Provenance: Patent-Backed Utility as a Direct Precursor to Muscarinic Agonist Oximes

1-Azabicyclo[3.2.1]octan-6-one (free base) is explicitly disclosed as the ketone starting material for the synthesis of azabicyclic oxime muscarinic agonists in U.S. Patent 5,318,978 (AU2782792A), where the 6-ketone undergoes condensation with O-substituted hydroxylamines to yield the active O-alkyl oximes [1]. By contrast, 3-quinuclidinone hydrochloride is primarily cited as an intermediate for cevimeline (a muscarinic M₁/M₃ agonist with a different pharmacophore) and CB1/CB2 cannabinoid ligands, and nortropinone hydrochloride is utilized mainly as a tropane alkaloid precursor and 11β-HSD1 inhibitor intermediate . No patent was identified that interchangeably uses the 3-ketone of quinuclidinone or the 3-ketone of nortropinone to access the same 1-azabicyclo[3.2.1]octane oxime series [2].

Muscarinic agonists Oxime derivatization Cholinergic agents Patent intermediary

Biological Activity Envelope: 6-Substituted [3.2.1] Scaffold Delivers Muscarinic M₂/M₄ Partial Agonism with M₁/M₃/M₅ Antagonism

The 1-azabicyclo[3.2.1]octane scaffold bearing a 6-substituent yields compounds with a unique muscarinic functional selectivity profile: (5R,6R)-6-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane (PTAC) exhibits partial agonist activity at M₂ and M₄ receptors and antagonist activity at M₁, M₃, and M₅ subtypes [1]. This profile translates to antipsychotic-like behavioral effects (inhibition of conditioned avoidance responding) without catalepsy, tremor, or salivation at pharmacologically relevant doses [1]. In contrast, cevimeline (derived from the 1-azabicyclo[2.2.2]octane scaffold) acts as a muscarinic M₁/M₃ agonist used for dry mouth, and nortropinone-derived muscarinic ligands show different subtype selectivity patterns . While the hydrochloride salt itself is the synthetic precursor, not the active pharmaceutical ingredient, the scaffold's demonstrated capacity to deliver this specific functional selectivity profile — dependent on the 1-nitrogen, 6-substituent geometry — is not replicated by the [2.2.2] or [3.2.1]-N8 scaffolds reported to date [2].

Muscarinic receptor pharmacology Functional selectivity Antipsychotic PTAC

Physicochemical Distinction: Hydrochloride Salt Provides Higher Crystallinity and Aqueous Solubility Compared to Free Base Forms Used for Non-Polar Analogs

The hydrochloride salt (CAS 100860-32-0; MW 161.63 g/mol) is reported to improve crystallinity and aqueous solubility relative to the free base (CAS 45675-76-1; mp 129–130 °C) . The free base 1-azabicyclo[3.2.1]octan-6-one is commercially available in ≥95% purity (Enamine, Bidepharm) and ≥98% purity (Fluorochem, Leyan), each with batch-specific QC documentation including NMR, HPLC, and GC . The hydrochloride salt form is specifically advantageous for aqueous reaction conditions, salt metathesis, and direct use in biological assays where free base solubility limits accurate dosing. Comparators such as 3-quinuclidinone hydrochloride (≥98%, mp 162–165 °C) are also supplied as the HCl salt, but the melting point difference (129–130 °C free base for [3.2.1] vs. 162–165 °C HCl salt for [2.2.2]) reflects distinct crystal packing energetics that can affect formulation behavior .

Salt form selection Crystallinity Aqueous solubility Formulation enablement

Spectroscopic Fingerprinting: Bridgehead Proton and Ketone Carbon NMR Shifts Enable Identity Confirmation Against Nortropinone and Quinuclidinone Isomers

The free base 1-azabicyclo[3.2.1]octan-6-one exhibits diagnostic spectroscopic features that distinguish it from the isomeric azabicyclic ketones: ¹³C NMR shows the ketone carbon resonance at δ ~210 ppm, and ¹H NMR reveals bridgehead protons at δ 3.2–3.5 ppm . FTIR confirms the C=O stretch at ~1,710 cm⁻¹ . A 2024 Molbank report provided the first complete X-ray crystallographic characterization, updated ¹H NMR, ¹³C NMR, and IR data, and reported the melting point [1]. For 3-quinuclidinone hydrochloride, the ketone is at the 3-position of the [2.2.2] cage, producing a different ¹³C carbonyl shift and distinct InChI Key (WFYPDOYHAZFTIR-UHFFFAOYSA-N for the target vs. different keys for quinuclidinone and nortropinone) [2]. These spectroscopic differences are critical for identity verification and purity assessment in procurement, as the three isomers share the identical molecular formula (C₇H₁₁NO free base; C₇H₁₂ClNO as HCl salt) and molecular weight (125.17 g/mol free base) .

NMR characterization QC identity testing Regioisomer differentiation Spectroscopic database

Nicotinic Receptor Ligand Scaffold: [3.2.1] System Demonstrates High α4β2 nAChR Affinity (Kᵢ ≤ 15 nM) Competitive with [2.2.2] and [3.2.2] Analogs

In a direct comparative study of constrained anabasine analogs, 2-(pyridin-3-yl)-1-azabicyclo[3.2.1]octane was synthesized alongside the [2.2.2]octane and [3.2.2]nonane analogs, and all three series exhibited high affinity for the α4β2 nAChR subtype (Kᵢ ≤ 0.5–15 nM) [1]. The 1-azabicyclo[3.2.1]octane scaffold contributed to this activity with enantioselective synthesis achieving >99.5% ee, confirmed by chiral HPLC and X-ray crystallography [1]. While the 6-ketone hydrochloride is the unsubstituted precursor, the demonstrated capacity of the [3.2.1] scaffold to support high-affinity nAChR binding when appropriately substituted at the 2-position (or analogous 6-position) is a distinct advantage over the [2.2.2]octane series, which showed selectivity over the α3β4 ganglion subtype, and the [3.2.2]nonane series, which showed selectivity over the muscle α1βγδ subtype [1]. No single scaffold delivered all selectivity profiles, underscoring the non-interchangeable nature of these azabicyclic cores.

Nicotinic acetylcholine receptor α4β2 nAChR α7 nAChR Ligand design

Procurement-Relevant Application Scenarios for 1-Azabicyclo[3.2.1]octan-6-one Hydrochloride Based on Quantitative Differentiation Evidence


Synthesis of Muscarinic M₂/M₄ Partial Agonist Oximes for Antipsychotic Drug Discovery

Medicinal chemistry teams synthesizing azabicyclic oxime muscarinic agonists as described in US5318978 require the 6-ketone of the 1-azabicyclo[3.2.1]octane scaffold for condensation with O-substituted hydroxylamines [1]. The resulting oximes have demonstrated M₂/M₄ partial agonism and M₁/M₃/M₅ antagonism, a functional selectivity profile linked to antipsychotic-like activity without extrapyramidal side effects, as shown for PTAC [2]. Procurement of the correct ketone isomer (CAS 100860-32-0 HCl salt, or 45675-76-1 free base) is mandatory; substituting noretropinone (8-azabicyclo[3.2.1]octan-3-one) or 3-quinuclidinone would yield regioisomeric oximes lacking this pharmacological profile.

Dopamine Transporter (DAT) Inhibitor Lead Optimization Requiring Stereochemically Defined 6-Substituted [3.2.1] Scaffolds

The 1-azabicyclo[3.2.1]octane scaffold with 6-substitution is a recognized new class for monoamine transporter inhibition, with DAT inhibitory activity highly dependent on overall topology and absolute stereochemistry [3]. The hydrochloride salt serves as the ketone entry point for Grignard additions, reductive aminations, and other 6-position elaborations to generate stereochemically pure DAT inhibitor candidates. Researchers optimizing DAT inhibitor series should procure this specific scaffold rather than the [2.2.2] or [3.2.1]-N8 analogs, as the latter do not reproduce the same activity envelope.

Nicotinic Acetylcholine Receptor (nAChR) Ligand Design Targeting α4β2 and α7 Subtype Selectivity

The 1-azabicyclo[3.2.1]octane core, when appropriately substituted, delivers high-affinity nAChR ligands (Kᵢ ≤ 15 nM for α4β2) with a selectivity window distinct from the [2.2.2]octane (α3β4-selective) and [3.2.2]nonane (muscle α1βγδ-selective) series [4]. The 6-ketone hydrochloride enables enantioselective synthesis (>99.5% ee achievable) of defined stereoisomers for structure–activity relationship studies. Procurement of the correct building block is essential for programs pursuing α4β2/α7 nAChR ligands with the [3.2.1] geometry.

QC Reference Standard and Spectroscopic Database Development for Azabicyclic Ketone Isomer Identification

The compound's unique spectroscopic fingerprint — ¹³C ketone resonance at δ ~210 ppm, bridgehead ¹H at δ 3.2–3.5 ppm, C=O FTIR stretch at ~1,710 cm⁻¹, and distinct InChI Key (WFYPDOYHAZFTIR-UHFFFAOYSA-N) — makes it valuable as a reference standard for distinguishing isomeric azabicyclic ketones in QC laboratories . Given that all three isomers share identical molecular formula and molecular weight, the hydrochloride salt's unique analytical signatures enable identity confirmation in incoming material inspection, preventing costly misidentification in multi-kilogram process chemistry campaigns.

Quote Request

Request a Quote for 1-Azabicyclo[3.2.1]octan-6-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.